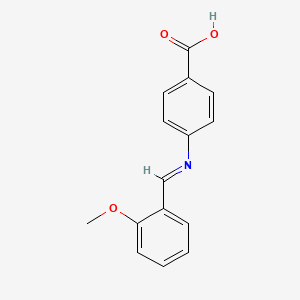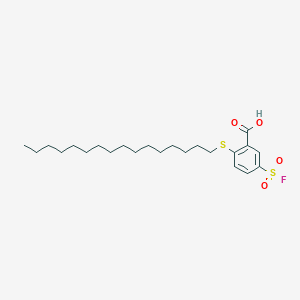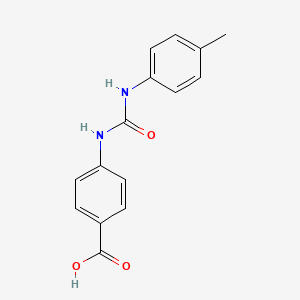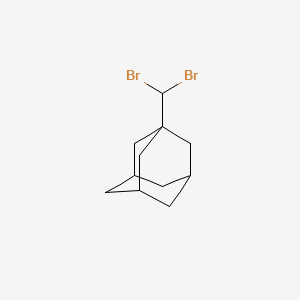
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate is a complex organic compound with the molecular formula C23H16N2O3 and a molecular weight of 368.396 g/mol . This compound is known for its unique structure, which includes a phenyl group, a hydroxy group, and a phenylazo group attached to a naphthoate moiety. It is often used in early discovery research due to its rare and unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate typically involves the reaction of 1-hydroxy-2-naphthoic acid with phenyl diazonium salts under controlled conditions. The reaction is carried out in an acidic medium to facilitate the formation of the azo bond between the phenyl group and the naphthoate moiety .
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with additional purification steps to ensure the compound’s purity .
Análisis De Reacciones Químicas
Types of Reactions
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like alkoxides and amines are commonly used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted naphthoate derivatives.
Aplicaciones Científicas De Investigación
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of Phenyl 1-hydroxy-4-phenylazo-2-naphthoate involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form amine derivatives, which can then interact with biological molecules. The hydroxy group can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
Phenyl 1-hydroxy-2-naphthoate: Similar in structure but lacks the azo group.
1-Hydroxy-2-naphthoic acid phenyl ester: Another related compound with similar chemical properties.
Uniqueness
Phenyl 1-hydroxy-4-phenylazo-2-naphthoate is unique due to its combination of a phenylazo group and a naphthoate moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
98621-45-5 |
|---|---|
Fórmula molecular |
C23H16N2O3 |
Peso molecular |
368.4 g/mol |
Nombre IUPAC |
phenyl 1-hydroxy-4-phenyldiazenylnaphthalene-2-carboxylate |
InChI |
InChI=1S/C23H16N2O3/c26-22-19-14-8-7-13-18(19)21(25-24-16-9-3-1-4-10-16)15-20(22)23(27)28-17-11-5-2-6-12-17/h1-15,26H |
Clave InChI |
FKGNONHHAHPBEX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N=NC2=CC(=C(C3=CC=CC=C32)O)C(=O)OC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-oxopropoxy)phenyl]acetamide](/img/structure/B11960260.png)


![N-[bis(diethylamino)carbonyl]-2,2,2-trichloroacetamide](/img/structure/B11960284.png)
![3,4-dichloro-N-[(E)-(2-chloro-5-nitrophenyl)methylidene]aniline](/img/structure/B11960287.png)




![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11960309.png)


